

An In-Depth Technical Guide to Dactylol: Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: *Dactylol*

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Abstract

Dactylol, a unique sesquiterpene natural product, has garnered interest in the scientific community for its complex molecular architecture and potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Dactylol**, detailed experimental protocols for its synthesis and characterization, and an exploration of its putative biological effects. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties of Dactylol

Dactylol is a sesquiterpenoid alcohol with a bicyclo[6.3.0]undecane core. Its physical and chemical characteristics are summarized below.

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₆ O	[1]
Molecular Weight	222.37 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	~250 °C	[2]
Solubility	Soluble in organic solvents such as ethanol and ether; limited solubility in water.	[2]
IUPAC Name	(1R,3aS,5Z,9aS)-1,5,8,8-tetramethyl-2,3,4,7,9,9a-hexahydro-1H-cyclopenta[3]annulen-3a-ol	[1]
CAS Number	58542-75-9	[1]

Spectral Data for Structural Elucidation

The structural confirmation of **Dactylol** relies on a combination of spectroscopic techniques. The following data is based on the total synthesis and characterization performed by Fürstner and Langemann (1996).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃): The proton NMR spectrum of **Dactylol** exhibits characteristic signals corresponding to its complex cyclic structure, including olefinic protons and methyl groups.

¹³C NMR (CDCl₃): The carbon NMR spectrum provides further evidence for the bicyclic framework and the presence of a hydroxyl-bearing quaternary carbon.

(Note: Specific chemical shift values (δ) and coupling constants (J) from the definitive synthetic work are pending full-text access to the cited literature.)

Infrared (IR) Spectroscopy

The IR spectrum of **Dactylol** is expected to show a broad absorption band in the region of 3200-3600 cm^{-1} , characteristic of the O-H stretching vibration of the alcohol functional group. Absorptions corresponding to C-H stretching and bending vibrations are also present.

Mass Spectrometry (MS)

Mass spectrometric analysis of **Dactylol** would show a molecular ion peak $[M]^+$ corresponding to its molecular weight, along with fragmentation patterns characteristic of its sesquiterpenoid structure.

Experimental Protocols

Total Synthesis of (\pm)-Dactylol

A concise total synthesis of racemic **Dactylol** was reported by Fürstner and Langemann in 1996. The key steps of this synthesis provide a foundational experimental protocol.

Workflow for the Total Synthesis of **Dactylol**:



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Caption: Key stages in the total synthesis of (\pm)-**Dactylol**.

Detailed Methodologies:

- **Three-Component Coupling:** The synthesis commences with a 1,4-addition of a methylcopper reagent to cyclopentenone, followed by trapping of the resulting enolate with 2,2-dimethyl-4-pentenal to yield an aldol intermediate.[4]
- **Elaboration and Grignard Reaction:** The aldol is then elaborated to a trans-disubstituted cyclopentanone derivative. This intermediate undergoes a reaction with a methylalumoxane reagent to produce a mixture of diastereomeric tertiary alcohols.[4]
- **Ring-Closing Metathesis (RCM):** After separation and O-silylation of the diastereomers, the crucial eight-membered ring is formed via a ring-closing metathesis reaction of the resulting

diene using a Schrock molybdenum carbene precatalyst.^[4]

- Deprotection: The final step involves the deprotection of the silyl ether to afford (±)-**Dactylol**.^[4]

For detailed reagent quantities, reaction conditions, and purification procedures, it is essential to consult the original publication by Fürstner and Langemann (1996) in the Journal of Organic Chemistry.

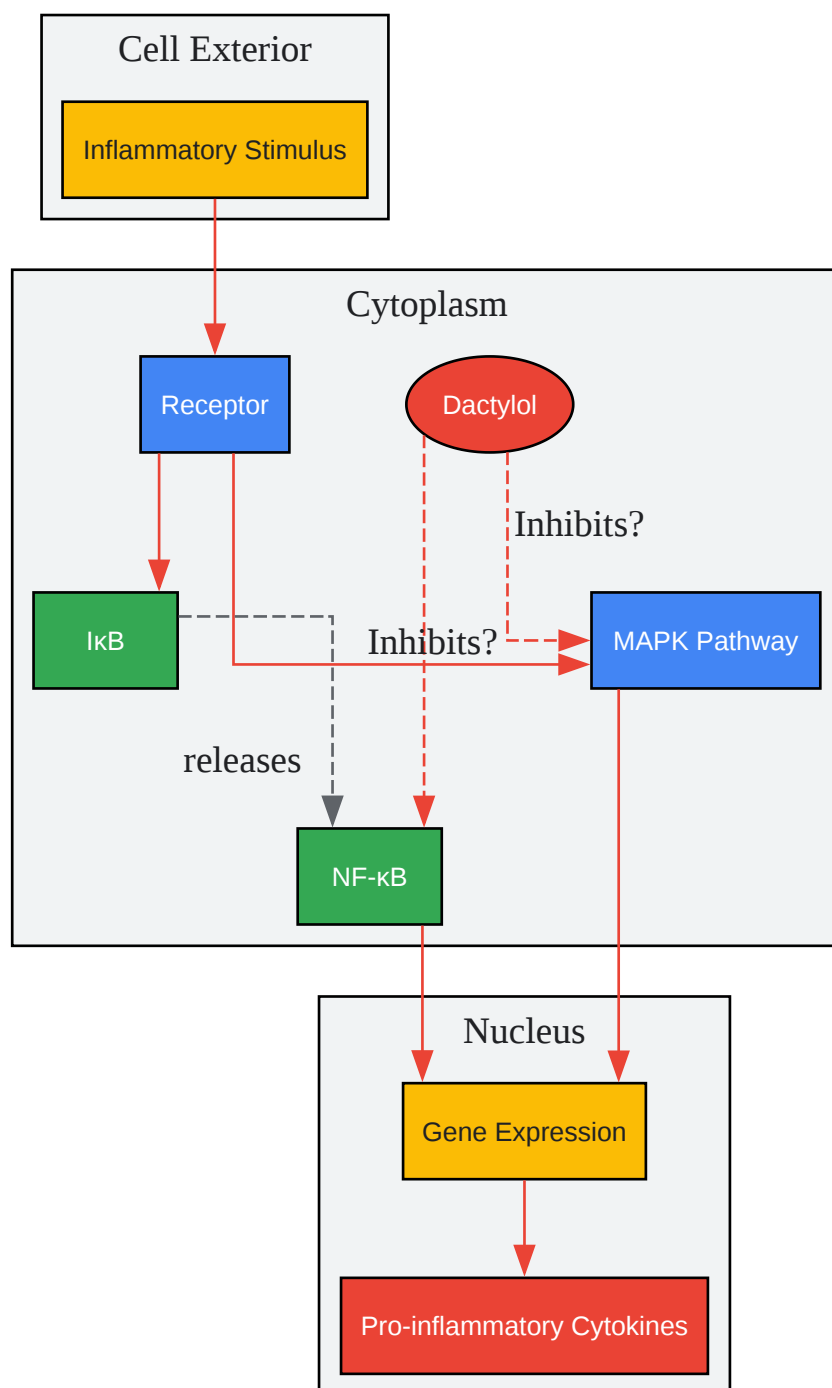
Biological Activity and Potential Signaling Pathways

While extensive biological studies on **Dactylol** are limited, preliminary research suggests potential anti-inflammatory and antimicrobial properties.^[2] The mechanisms underlying these activities are yet to be fully elucidated.

Postulated Anti-inflammatory Mechanism

Many natural sesquiterpenoids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A plausible, though not yet demonstrated, mechanism for **Dactylol** could involve the inhibition of pro-inflammatory pathways such as NF-κB and MAPK.

Hypothesized Anti-inflammatory Signaling Pathway Modulation by **Dactylol**:



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Caption: Hypothesized inhibition of inflammatory pathways by **Dactylosol**.

Potential Antimicrobial Activity

The structural characteristics of **Dactylol**, including its lipophilic nature and the presence of a hydroxyl group, are features found in many antimicrobial terpenoids. The potential mechanisms of action could involve disruption of microbial cell membranes or interference with essential cellular processes. Further research is required to validate these hypotheses and to identify the specific microbial targets of **Dactylol**.

Conclusion and Future Directions

Dactylol remains an intriguing natural product with a well-defined chemical synthesis. The available data on its physical and chemical properties provide a solid foundation for further investigation. The current understanding of its biological activities is in its infancy, and there is a clear need for dedicated studies to explore its potential as an anti-inflammatory or antimicrobial agent. Future research should focus on:

- Comprehensive Biological Screening: Evaluating the activity of **Dactylol** against a broad range of inflammatory and microbial targets.
- Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by **Dactylol**.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of **Dactylol** to optimize its biological activity and pharmacokinetic properties.

This technical guide serves as a starting point for researchers interested in unlocking the full potential of this fascinating sesquiterpene.

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